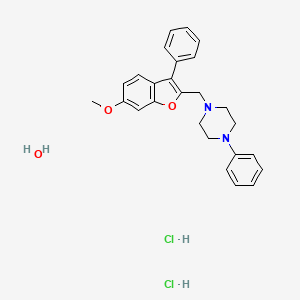
Piperazine, 1-((6-methoxy-3-phenyl-2-benzofuranyl)methyl)-4-phenyl-, dihydrochloride, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-((6-methoxy-3-phenyl-2-benzofuranyl)methyl)-4-phenyl-, dihydrochloride, hydrate is a complex organic compound that belongs to the piperazine class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various benzofuran derivatives under controlled conditions. The specific synthetic route for this compound would involve the introduction of the 6-methoxy-3-phenyl-2-benzofuranyl group to the piperazine core, followed by the addition of the 4-phenyl group. Reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors where the reactions are carried out under stringent quality control measures. The use of automated systems ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Piperazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with various biological targets.
Medicine: Investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of piperazine derivatives typically involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, some piperazine derivatives are known to act as serotonin receptor agonists, influencing neurotransmitter activity in the brain.
類似化合物との比較
Similar Compounds
Piperazine, 1-phenyl-4-(2-pyridyl)-: Another piperazine derivative with similar structural features.
Piperazine, 1-(2-benzofuranyl)-4-phenyl-: Shares the benzofuran and phenyl groups but differs in the substitution pattern.
Uniqueness
The uniqueness of Piperazine, 1-((6-methoxy-3-phenyl-2-benzofuranyl)methyl)-4-phenyl-, dihydrochloride, hydrate lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
102517-05-5 |
|---|---|
分子式 |
C26H30Cl2N2O3 |
分子量 |
489.4 g/mol |
IUPAC名 |
1-[(6-methoxy-3-phenyl-1-benzofuran-2-yl)methyl]-4-phenylpiperazine;hydrate;dihydrochloride |
InChI |
InChI=1S/C26H26N2O2.2ClH.H2O/c1-29-22-12-13-23-24(18-22)30-25(26(23)20-8-4-2-5-9-20)19-27-14-16-28(17-15-27)21-10-6-3-7-11-21;;;/h2-13,18H,14-17,19H2,1H3;2*1H;1H2 |
InChIキー |
NLNUKMFQMBBSHJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(O2)CN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5.O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


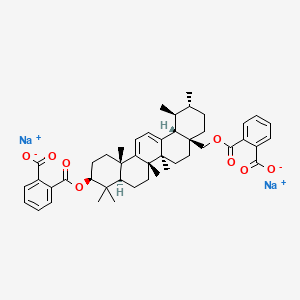
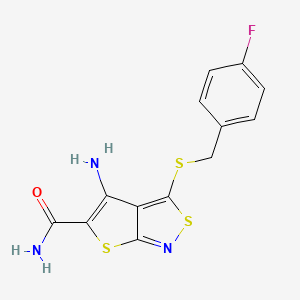
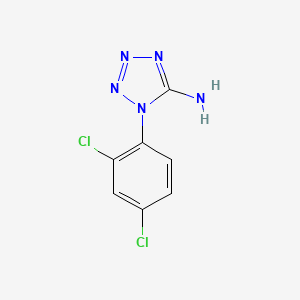
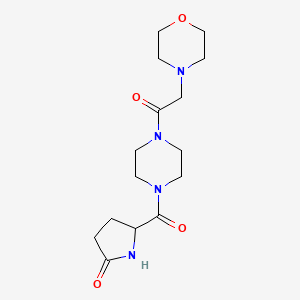


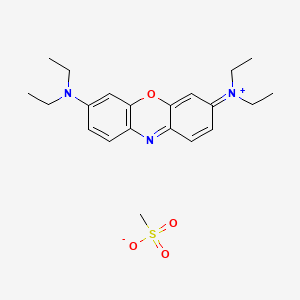
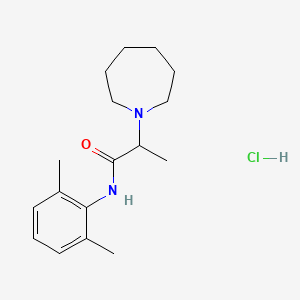
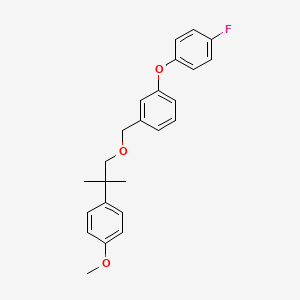
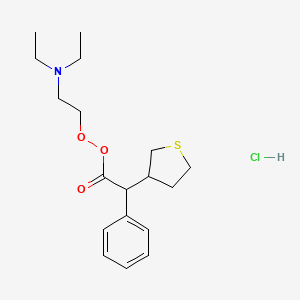
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)
![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)
